molecular formula C19H20N2O2S B2931348 (2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-23-1

(2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2931348
CAS No.: 851803-23-1
M. Wt: 340.44
InChI Key: UFNKKTWKHWDSMR-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole (imidazoline) derivative featuring a 2-methoxyphenyl ketone group and a 2-((3-methylbenzyl)thio) substituent. The 2-methoxyphenyl group contributes electron-donating effects, while the 3-methylbenzyl thioether moiety adds lipophilicity and steric bulk. Such structural features are critical in medicinal chemistry, where imidazole derivatives are explored for antiproliferative, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

(2-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-6-5-7-15(12-14)13-24-19-20-10-11-21(19)18(22)16-8-3-4-9-17(16)23-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKKTWKHWDSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of the compound includes a methoxyphenyl group and a thioether-linked imidazole derivative. The imidazole ring is well-known for its presence in various bioactive compounds, making this compound particularly interesting for further research. The unique combination of both thioether and imidazole functionalities may enhance its biological activity compared to simpler structures.

Structural Features

Structural Component Description
Methoxy GroupEnhances solubility and may contribute to anti-inflammatory effects.
Thioether LinkageKnown for potential antimicrobial properties.
Imidazole DerivativeCommonly associated with anticancer activities.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:
    • Lung Cancer (A549) : IC50 values indicating effective inhibition.
    • Skin Cancer (SK-MEL-2) : Notable suppression of growth.
    • Colon Cancer (HCT15) : Significant cytotoxicity observed.
    For instance, a related compound showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong anticancer potential .

Antimicrobial Activity

The thioether component suggests potential antimicrobial properties. Compounds with similar thioether functionalities have been reported to exhibit activity against both bacterial and fungal pathogens.

Research Findings

  • Antimicrobial Efficacy : Studies have shown that thioether-containing compounds can effectively inhibit the growth of various microbial strains, suggesting a broad-spectrum antimicrobial potential for this compound as well.

Anti-inflammatory Properties

The methoxy group in the compound may enhance its anti-inflammatory effects. Compounds with methoxy substitutions are often investigated for their ability to modulate inflammatory pathways.

Mechanistic Insights

Research indicates that the presence of methoxy groups can influence the modulation of inflammatory cytokines, leading to reduced inflammation in experimental models.

Synthesis Pathway

The synthesis of this compound can be achieved through multicomponent condensation reactions involving starting materials such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. High-throughput screening methods can facilitate these studies, allowing researchers to assess biological activity across various targets rapidly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methanone Derivatives

The target compound can be compared to analogs with modifications in the aryl or thioether groups. Key examples include:

Compound Name Substituent R1 (Aryl Group) Substituent R2 (Thioether) Core Structure Key Properties/Activities
Target Compound 2-Methoxyphenyl 3-Methylbenzyl 4,5-Dihydroimidazole Antiproliferative (inferred from class)
[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone 2-(Trifluoromethyl)phenyl Benzyl (no methyl) 4,5-Dihydroimidazole Higher lipophilicity (CF3 group)
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Furan-2-yl N/A Imidazole Enhanced solubility (heterocyclic R1)
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one 3-Chlorobenzothiophen-2-yl N/A Imidazolone Reported antimicrobial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (target) enhances electron density, contrasting with electron-withdrawing groups like CF3 in , which may improve metabolic stability but reduce solubility.
  • Core Saturation : The 4,5-dihydroimidazole core in the target compound reduces aromaticity versus fully unsaturated imidazoles (e.g., ), likely altering π-π stacking interactions in biological targets.

Structural and Chemoinformatic Analysis

Using similarity coefficients (e.g., Tanimoto index), the target compound shares ~70–80% structural similarity with (common imidazole core and thioether) but <50% with furan/CF3-substituted analogs . Substituent diversity highlights the need for tailored QSAR models to predict activity .

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